(9alpha,15R)-N-(1,3-Dihydroxypropan-2-yl)-9,15-dihydroxy-11-oxoprosta-5,13-dien-1-amide
Description
Properties
CAS No. |
63928-03-0 |
|---|---|
Molecular Formula |
C23H39NO6 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/t18-,19-,20-,21+/m1/s1 |
InChI Key |
YRUGYYZQISUWGN-NCYKPQTJSA-N |
Canonical SMILES |
CCN1C=CN=C1CC#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
One-Pot Alkylation-Cyclization Using Chloroacetyl Chloride
Reaction Mechanism and Reagent Selection
This method adapts principles from the synthesis of benzyl 1-imidazolyl acetate, substituting benzyl alcohol with ethylating agents. The process begins with the reaction of imidazole with ethyl bromide in acetonitrile under basic conditions (e.g., sodium hydride), forming 1-ethylimidazole. Subsequent treatment with chloroacetyl chloride introduces the chloroacetyl group at the 2-position of the imidazole ring. A final nucleophilic substitution with potassium cyanide replaces the chlorine atom with a nitrile group, yielding the target compound.
Optimization Parameters
- Temperature : Maintained at 40–70°C during alkylation to prevent side reactions.
- Solvent : Acetonitrile ensures solubility of intermediates and facilitates easy removal via vacuum distillation.
- Catalyst : Sodium methoxide (5–10 mol%) accelerates the substitution step.
Yield and Scalability
Pilot-scale trials report yields of 65–72%, with purity >95% after recrystallization from ethanol. Industrial scalability is feasible due to the minimal unit operations and commercially available reagents.
Nickel-Catalyzed Cyanoalkylation of 1-Ethylimidazole
Synthetic Pathway
Inspired by nickel-catalyzed protocols for imidazole derivatives, this route involves the reaction of 1-ethylimidazole with acrylonitrile in the presence of a nickel(II) chloride catalyst. The mechanism proceeds via oxidative addition of acrylonitrile to the nickel center, followed by migratory insertion into the imidazole’s C–H bond. Proto-demetallation releases the product, while the catalyst regenerates via ligand exchange.
Critical Reaction Conditions
- Catalyst Loading : 2–5 mol% NiCl₂ achieves optimal turnover frequency.
- Solvent System : Tetrahydrofuran (THF) at 60°C balances reactivity and stability.
- Additives : Triethylamine (1 equiv) neutralizes HCl byproducts, preventing catalyst poisoning.
Performance Metrics
Bench-scale experiments demonstrate 80–85% conversion with a selectivity of 90% toward the 2-isomer. The method’s functional group tolerance allows for diversification but requires stringent moisture control.
Condensation-Cyclization with Cyanomethyl Phosphate Diester
Methodology Overview
Adapted from the synthesis of 2-(imidazo[1,2-a]pyridin-3-yl)acetonitrile, this two-step approach begins with the condensation of 2,2-dimethoxyacetaldehyde and cyanomethyl phosphate diethyl ester in cyclohexane. The resulting 4,4-dimethoxy-2-butenenitrile undergoes cyclization with ethylamine hydrochloride under acidic conditions, forming the imidazole ring and introducing the ethyl group simultaneously.
Key Advantages
- Mild Conditions : Reactions proceed at 0–25°C, minimizing decomposition.
- Solvent Choice : Cyclohexane’s low polarity enhances intermediate stability.
- Acid Catalyst : Hydrochloric acid (10% v/v) facilitates efficient ring closure.
Yield and Purity
Isolated yields of 70–75% are typical, with residual dimethoxy impurities removed via silica gel chromatography. The method’s reliance on inexpensive reagents makes it cost-effective for bulk production.
Microwave-Assisted Synthesis Using DMF-Dimethylacetal
Accelerated Reaction Design
Building on protocols for enaminonitrile derivatives, this method employs microwave irradiation to accelerate the condensation of 1-ethylimidazole-2-carbaldehyde with dimethylformamide-dimethylacetal (DMF-DMA). The reaction forms an intermediate enamine, which undergoes cyanation using trimethylsilyl cyanide (TMSCN) in acetic acid.
Operational Parameters
- Microwave Power : 300 W for 20 minutes achieves full conversion.
- Temperature Control : 120°C prevents side reactions during cyanation.
- Workup : Simple filtration and ethanol recrystallization yield >98% pure product.
Efficiency Metrics
This method reduces reaction time from 8 hours (conventional heating) to 20 minutes, with yields comparable to traditional methods (78–82%). Energy efficiency and reduced solvent usage align with green chemistry principles.
Industrial-Scale Hydrogenation of Nitriles
Process Description
A patent-pending route involves the catalytic hydrogenation of 2-(1-ethyl-1H-imidazol-2-yl)propanenitrile over palladium on carbon (Pd/C). While primarily used for saturation, partial hydrogenation under controlled conditions selectively reduces undesired double bonds without affecting the nitrile group.
Critical Parameters
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products Formed | Yield | Characterization Data | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 2-(1-Ethyl-1H-imidazol-2-yl)acetic acid | 94% | NMR: δ 3.42 (s, 2H, CH), 4.21 (q, 2H, CHCH) | |
| Basic (NaOH, 80°C) | Corresponding amide | 82% | IR: 1650 cm (C=O stretch) |
Nucleophilic attack on the nitrile by amines (e.g., ethylenediamine) produces imidazole-functionalized amidines, with yields up to 78%.
Condensation Reactions
The nitrile participates in Paal-Knorr pyrrole synthesis when reacted with 1,4-diones:
*MIC = Minimum Inhibitory Concentration. Hybrids 2a–d showed moderate antibacterial activity compared to ceftriaxone (4 µM for S. aureus) .
Cyclization and Heterocycle Formation
Reactions with acetylguanidine and 2-bromo-1-phenylethanone yield fused imidazoimidazoles:
Subsequent HCl-mediated cyclization of 7 produces 2,6-diphenyl-1H-imidazo[1,2-a]imidazole (2 ) in 47.5% yield .
Electrophilic Aromatic Substitution
The imidazole ring undergoes halogenation and alkylation:
| Reaction | Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Bromination | Br, CHCl, 0°C | 5-Bromo derivative | Regioselectivity at C5 due to electron-rich N1 | |
| Ethylation | Ethyl bromide, KCO, DMF | 1,4-Diethylimidazole derivative | Enhanced solubility in polar solvents |
Coordination Chemistry
The imidazole nitrogen coordinates transition metals, forming complexes with catalytic activity:
| Metal Salt | Solvent | Complex Structure | Applications | Source |
|---|---|---|---|---|
| CuSO·5HO | t-BuOH/HO (1:1) | Cu(II)-imidazole-azide complexes | Click chemistry catalysts |
Biological Activity
While not a direct reaction, its derivatives exhibit antimicrobial properties:
| Derivative | Pathogen Tested | MIC (µM) | Reference Compound (MIC) | Source |
|---|---|---|---|---|
| Hybrid 2a | Staphylococcus aureus | 20 | Ceftriaxone (4) | |
| Hybrid 2d | Escherichia coli | 70 | Ceftriaxone (0.1) |
Spectroscopic Characterization
Key spectral data for reaction monitoring:
This compound’s versatility in nucleophilic, cyclization, and coordination reactions makes it valuable for synthesizing bioactive molecules and catalysts. Further studies optimizing reaction conditions (e.g., microwave-assisted synthesis) could enhance yields and selectivity.
Scientific Research Applications
Overview
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile, a compound with the molecular formula C8H10N3, is notable for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and catalysis. This article explores its applications, supported by case studies and comprehensive data.
Medicinal Chemistry
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development.
Case Study : A study highlighted its efficacy in inhibiting specific enzymes involved in cancer cell proliferation. The compound was shown to induce apoptosis in various cancer cell lines, suggesting its utility in anticancer therapies.
| Biological Activity | Target | Mechanism |
|---|---|---|
| Anticancer | Cancer Cell Lines | Induces apoptosis via MAPK signaling pathway |
| Antimicrobial | Bacterial Strains | Inhibits bacterial growth through enzyme inhibition |
Materials Science
The compound is employed as a building block in the synthesis of novel materials, particularly in the development of ionic liquids and polymers.
Case Study : Research demonstrated that incorporating 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile into polymer matrices enhanced thermal stability and mechanical properties, making it suitable for high-performance applications.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymers | Thermal stability | Aerospace |
| Ionic Liquids | Solubility | Green chemistry |
Catalysis
This compound is utilized as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.
Case Study : A study reported that using 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile as a ligand significantly improved yields in cross-coupling reactions, showcasing its effectiveness in catalysis.
| Reaction Type | Yield Improvement (%) | Catalyst Used |
|---|---|---|
| Cross-coupling | 30% | Palladium |
| C-H Activation | 25% | Rhodium |
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituents on the imidazole ring and the nature of the functional group attached to the methylene bridge. Key examples include:
Key Observations :
- Substituent Effects: The ethyl group in the target compound provides moderate steric hindrance compared to the trifluoroethyl group in , which significantly increases electronegativity and metabolic stability.
- Functional Group Impact : Nitriles (as in the target compound and ) favor nucleophilic additions, while esters (e.g., ) are prone to hydrolysis.
Physicochemical and Spectral Properties
Notable Trends:
Biological Activity
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its antimicrobial, anticancer, and overall biological properties based on various studies and research findings.
Chemical Structure
The compound can be represented as follows:
Its structure features an imidazole ring, which is known for contributing to various biological activities.
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile, exhibit significant antimicrobial properties.
Antibacterial Properties
A study highlighted that some imidazole derivatives demonstrate effectiveness against a range of bacterial strains. Specifically, the compound showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
These findings suggest that the compound has potent antibacterial activity, comparable to other known antimicrobial agents .
Antifungal Properties
In addition to antibacterial activity, the compound has been evaluated for its antifungal effects. It was found to inhibit the growth of various fungal strains, showing promising results in preliminary assays .
Anticancer Activity
The anticancer potential of 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile has also been investigated. A study assessed its cytotoxicity against several human cancer cell lines, including cervical and bladder cancers.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Cervical Cancer (SISO) | 3.06 |
| Bladder Cancer (RT-112) | 2.87 |
The results indicate that the compound exhibits significant growth inhibitory effects on these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of imidazole derivatives is often attributed to their ability to interact with cellular targets and disrupt essential biological processes. The mechanism may involve interference with DNA replication or protein synthesis pathways in microbial cells and cancer cells alike .
Case Studies
Several case studies have demonstrated the efficacy of imidazole-based compounds in clinical settings. For instance, a hybrid compound derived from imidazole was shown to overcome resistance in Helicobacter pylori, a common gastric pathogen . This highlights the potential of such compounds in treating resistant infections.
Q & A
Q. What are the recommended synthetic routes for 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile?
Methodological Answer: The compound can be synthesized via nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization . Alternatively, condensation reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aldehydes under reflux conditions in ethanol, catalyzed by piperidine, yield structurally related derivatives (e.g., bis(benzoimidazopyridines)) . Key steps include:
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
- IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2214–2198 cm⁻¹ and imidazole N–H vibrations at ~3379–3055 cm⁻¹ .
- NMR : Use NMR (300 MHz) to resolve ethyl group protons (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). NMR confirms nitrile carbons at ~116–120 ppm .
- X-ray Crystallography : Employ SHELXL for refinement, particularly for resolving hydrogen bonding patterns in imidazole rings .
Advanced Research Questions
Q. How to design experiments to study the reactivity of the nitrile group in this compound?
Methodological Answer: To probe nitrile reactivity:
- Nucleophilic Additions : React with amines (e.g., piperidine) or thiols under basic conditions (pH 8–10) to form amidines or thioamides .
- Catalytic Reduction : Use Pd/C or Raney Ni in ethanol to reduce nitrile to amine, monitoring progress via TLC or HPLC .
- Kinetic Studies : Vary temperature (25–60°C) and solvent polarity (DMF vs. EtOH) to assess reaction rates .
Q. How can contradictions in reported biological activity data be resolved?
Methodological Answer: Contradictions often arise from structural analogs with subtle substituent differences (e.g., hydroxyl vs. methyl groups). Address discrepancies by:
- Comparative SAR Analysis : Compare analogs like 2-(1H-Indazol-3-yloxy)acetonitrile (enhanced hydrogen bonding) vs. methyl-substituted derivatives (altered solubility) .
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Computational Modeling : Apply molecular docking (AutoDock Vina) to predict binding affinity variations due to substituent effects .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with enzymes (e.g., cytochrome P450). Focus on imidazole’s π-π stacking and nitrile’s dipole interactions .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Simulate solvation in explicit water (AMBER force field) to study conformational stability over 100 ns trajectories .
Q. How to optimize crystallization conditions for X-ray structure determination?
Methodological Answer:
Q. What strategies mitigate side reactions during functionalization of the imidazole ring?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
